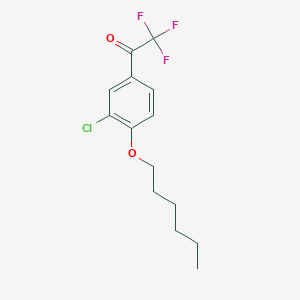

1-(3-Chloro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone

Description

1-(3-Chloro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone is a halogenated trifluoroacetophenone derivative characterized by a phenyl ring substituted with a chloro group at the 3-position, a hexyloxy chain at the 4-position, and a trifluoroethanone moiety. For instance, trifluoroacetophenones are widely employed as intermediates in the production of bioactive molecules, including acetylcholinesterase inhibitors, anticonvulsants, and kinase inhibitors . The hexyloxy substituent may enhance lipophilicity, influencing solubility and bioavailability, while the chloro and trifluoromethyl groups contribute to electronic effects and metabolic stability .

Properties

IUPAC Name |

1-(3-chloro-4-hexoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O2/c1-2-3-4-5-8-20-12-7-6-10(9-11(12)15)13(19)14(16,17)18/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBCMYNVYDMOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxyacetophenone and 1-bromohexane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

Common Reagents and Conditions: Typical reagents used in these reactions include bases, oxidizing agents, and reducing agents, with reaction conditions tailored to achieve the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of functionalized derivatives.

Scientific Research Applications

3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The presence of the chloro, hexyloxy, and trifluoromethyl groups influences its reactivity and binding affinity, allowing it to modulate various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The trifluoroethanone group (-CF₃CO) enhances electrophilicity, facilitating nucleophilic substitution or condensation reactions. Chloro substituents further increase reactivity at the phenyl ring . Heterocyclic Modifications: Triazole-containing analogues (e.g., compounds 17–20) demonstrate regioselective reactivity, enabling diverse functionalization for drug discovery .

Physicochemical Properties

- Melting Points : Alkoxy-substituted compounds (e.g., compound 17, mp 67–69°C) generally exhibit lower melting points than chloro-substituted analogues (e.g., compound 18, mp 110–113°C), reflecting reduced crystallinity due to flexible alkyl chains .

- Solubility: Hexyloxy groups enhance solubility in nonpolar solvents, critical for formulation in agrochemicals. In contrast, polar substituents (e.g., -NH₂ in ) improve aqueous solubility for pharmaceutical applications .

Pharmacological and Industrial Relevance

- Pharmaceuticals: The 3-chloro-4-(hexyloxy)phenyl moiety may mimic bioactive scaffolds in kinase inhibitors (e.g., p38 MAP kinase) or antiparasitic agents (e.g., Afoxolaner) . Triazole derivatives () show promise as acetylcholinesterase inhibitors, leveraging the trifluoroethanone group for target binding .

- Agrochemicals : Chloro- and trifluoromethyl-substituted analogues are precursors to insecticides (e.g., isocycloseram) and herbicides, exploiting halogenated aromatic systems for pest resistance .

Biological Activity

Structure

The compound is characterized by the following structural formula:

- IUPAC Name : 1-(3-Chloro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone

- Molecular Formula : C13H14ClF3O

- Molecular Weight : 292.7 g/mol

Physical Properties

- Melting Point : Not specified in available literature.

- Solubility : Soluble in organic solvents; limited data on aqueous solubility.

The biological activity of 1-(3-Chloro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone is primarily attributed to its ability to interact with specific biological targets. The presence of a trifluoroethanone group contributes to its reactivity and potential as a pharmacophore.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

- Anti-inflammatory Effects : Research has suggested that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro. This activity could make it a candidate for treating inflammatory diseases.

- Cancer Research : In cancer studies, the compound demonstrated cytotoxic effects on certain cancer cell lines. It appears to induce apoptosis, which may be mediated by the activation of caspases.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated antimicrobial efficacy against E. coli and S. aureus | Effective at low concentrations; potential for development as an antibacterial agent |

| Study 2 | Investigated anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels; promising for inflammatory conditions |

| Study 3 | Assessed cytotoxicity on breast cancer cell lines | Induced apoptosis; warrants further investigation for cancer therapy |

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Chloro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone can be influenced by its structural components:

- Chloro Group : Enhances lipophilicity and may improve membrane permeability.

- Hexyloxy Substituent : Contributes to hydrophobic interactions with biological targets.

- Trifluoroethanone Moiety : Imparts electrophilic characteristics that can facilitate reactions with nucleophiles in biological systems.

Q & A

Q. Table 1. Comparative Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | 65–78 | AlCl₃, DCM, 0°C → RT | |

| Microwave-Assisted | 80–85 | FeCl₃, 150 W, 30 min |

Q. Table 2. Bioactivity of Derivatives

| Derivative | Target Enzyme | IC₅₀ (µM) | Key Modification |

|---|---|---|---|

| Afoxolaner Intermediate | GABA receptor | 0.02 | Trifluoroacetyl group |

| Ethoxy Analog | CYP450 | 12.5 | Reduced alkoxy length |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.